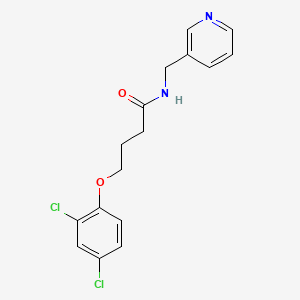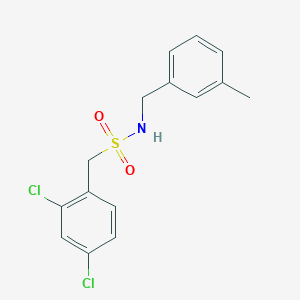![molecular formula C17H15Cl2N3S B4760699 3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)
3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, commonly known as DMMT, is a chemical compound that has attracted significant attention in the scientific community due to its diverse range of applications. DMMT belongs to the class of triazole compounds and has been extensively studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of DMMT is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in inflammation, cancer, and fungal growth. DMMT has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and physiological effects:
Studies have shown that DMMT exhibits a range of biochemical and physiological effects. DMMT has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, DMMT has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DMMT has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, DMMT exhibits potent biological activity at low concentrations, making it a cost-effective compound for use in experiments. However, DMMT has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several areas of future research for DMMT. One potential direction is the development of new therapeutic applications for DMMT, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMMT and its potential side effects. Finally, there is a need for further research into the synthesis of DMMT and the optimization of its biological activity.
Applications De Recherche Scientifique
DMMT has been extensively studied for its potential therapeutic properties in the treatment of various diseases. Studies have shown that DMMT exhibits potent anti-inflammatory, anticancer, and antifungal activities. Additionally, DMMT has been found to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c1-11-5-3-4-6-13(11)10-23-17-21-20-16(22(17)2)12-7-8-14(18)15(19)9-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYYODMCNVZVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4760620.png)


![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)

![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
![2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B4760704.png)